N-[2-(1-azepanylcarbonyl)phenyl]-4-[ethyl(methylsulfonyl)amino]benzamide
Overview
Description
N-[2-(1-azepanylcarbonyl)phenyl]-4-[ethyl(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.18787759 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrophysiological Activity in Cardiac Research
Research has shown that compounds related to N-[2-(1-azepanylcarbonyl)phenyl]-4-[ethyl(methylsulfonyl)amino]benzamide demonstrate promising electrophysiological activities. These activities are particularly relevant in the context of cardiac arrhythmias, where certain derivatives have been identified as potent selective class III agents. For instance, the study by Morgan et al. (1990) explored N-substituted imidazolylbenzamides and benzene-sulfonamides, revealing their potency in in vitro Purkinje fiber assays comparable to known class III agents, suggesting their potential in treating reentrant arrhythmias (Morgan et al., 1990).
Insecticide Development
Flubendiamide, a compound bearing structural similarities, exemplifies the use of such chemicals in developing novel insecticides with a unique mode of action. It has been particularly effective against lepidopterous pests, demonstrating the potential of these chemicals in agricultural applications. Tohnishi et al. (2005) highlighted flubendiamide's strong insecticidal activity and safety for non-target organisms, underscoring its suitability for integrated pest management programs (Tohnishi et al., 2005).
Prodrug Development for Enhanced Therapeutic Efficacy
The concept of prodrug forms involving sulfonamide groups has been investigated to improve water solubility and pharmacokinetic profiles of therapeutic agents. Larsen et al. (1988) discussed the synthesis and evaluation of N-acyl derivatives of model sulfonamides, showing how these modifications could serve as potential prodrug forms, enhancing the delivery and efficacy of sulfonamide-containing drugs (Larsen et al., 1988).
Anticancer Research
Compounds structurally related to this compound have shown promise in anticancer research. For example, the study on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) by Zhou et al. (2008) demonstrated its efficacy as a histone deacetylase (HDAC) inhibitor, blocking cancer cell proliferation and inducing apoptosis, highlighting the therapeutic potential of such compounds in oncology (Zhou et al., 2008).
Water Purification and Desalination
The synthesis and application of poly sulphonyl amino benzamide (PSAB) for water purification and desalination processes illustrate the versatility of these compounds beyond pharmacological applications. Padaki et al. (2012) described the preparation of polysulfone composite membranes incorporating PSAB, demonstrating their effectiveness in salt rejection and water flux, thus contributing to advancements in water treatment technologies (Padaki et al., 2012).
Properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-4-[ethyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-3-26(31(2,29)30)19-14-12-18(13-15-19)22(27)24-21-11-7-6-10-20(21)23(28)25-16-8-4-5-9-17-25/h6-7,10-15H,3-5,8-9,16-17H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAYMRZFIBLBNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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